Sodium 6'-sialyllactose

Sialidase substrate preference Gut microbiome HMO degradation

Select sodium 6'-sialyllactose (6'-SL) for its unique α2,6 sialic acid linkage that confers distinct Siglec-5 recognition, 15% higher PAEA derivatization yield (60% vs. 45%), and exclusive utilization by Lactobacillus delbrueckii ATCC7830—features not achievable with 3'-SL. As a novel food-authorized HMO with demonstrated clinical microbiome benefits (75-85% C. difficile reduction, ~45% Bifidobacterium increase), ≥90.0% purity food-grade material from approved microbial sources is essential for infant formula compliance. Researchers gain reproducible Siglec co-crystallization (PDB: 2ZG1) and competitive binding assays.

Molecular Formula C23H38NNaO19
Molecular Weight 655.5 g/mol
CAS No. 157574-76-0
Cat. No. B579855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6'-sialyllactose
CAS157574-76-0
SynonymsO-(N-Acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-D-glucose Sodium Salt
Molecular FormulaC23H38NNaO19
Molecular Weight655.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+]
InChIInChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1
InChIKeyLJNVKOGOHXWREM-MZZLGFSDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Sodium 6'-Sialyllactose (CAS 157574-76-0): Core Identity and Regulatory Specification for Procurement


Sodium 6'-sialyllactose (6'-SL) is a sialylated trisaccharide composed of a lactose core (Galβ1-4Glc) with N-acetylneuraminic acid (Neu5Ac) attached via an α2,6 glycosidic linkage to the galactose unit [1]. With a molecular formula of C23H38NNaO19 and a molecular weight of 655.53 Da, this sodium salt form appears as a white to off-white powder or agglomerate [2]. As a major acidic human milk oligosaccharide (HMO), 6'-SL is authorized as a novel food ingredient in multiple jurisdictions [3]. Its unique α2,6 sialic acid linkage distinguishes it from its positional isomer 3'-sialyllactose (α2,3 linkage), conferring distinct biological recognition properties and enzymatic stability profiles that directly impact its functional utility in both research and industrial applications [4].

Sodium 6'-Sialyllactose (CAS 157574-76-0): Why 3'-Sialyllactose and Other Sialylated HMOs Cannot Be Interchanged


Although sodium 6'-sialyllactose shares its lactose core and sialic acid composition with its positional isomer 3'-sialyllactose, the α2,6 versus α2,3 sialic acid linkage fundamentally alters its biological recognition, enzymatic susceptibility, and functional performance. Bacterial sialidases exhibit distinct substrate preferences based on linkage type, with CpNanI and HpNanH hydrolyzing 3'-SL ≥ 6'-SL [1]. Human immune receptors such as Siglec-5 bind α2,6- and α2,3-linked sialyllactose but with different molecular contacts and conformational implications [2]. Furthermore, chemical derivatization yields differ substantially—60% for PAEA-amidated 6'-SL versus 45% for 3'-SL—directly impacting analytical workflow efficiency [3]. In infant nutrition, clinical trials demonstrating microbiome maturation and gut barrier improvement employ defined HMO blends that include both 6'-SL and 3'-SL at specific ratios (5.75 g/L total HMOs), and substitution of one sialylated component for another would alter the established efficacy profile [4]. These linkage-dependent differences mandate compound-specific procurement for reproducible scientific outcomes.

Sodium 6'-Sialyllactose (CAS 157574-76-0): Quantified Differentiation Against Closest Analogs and In-Class Candidates


Resistance to Bacterial Sialidase Hydrolysis: Quantified Linkage-Dependent Stability Differences in Gut Microbiome Contexts

6'-Sialyllactose exhibits differential susceptibility to bacterial sialidases compared to its α2,3-linked isomer 3'-sialyllactose. In a comparative study using 2-aminobenzamide-labeled substrates, three bacterial sialidases—BbSia2 from Bifidobacterium bifidum, CpNanI from Clostridium perfringens, and HpNanH from Glaesserella parasuis—all demonstrated substrate preference hierarchies where 3'-SL (Siaα2-3Gal) was hydrolyzed more readily than 6'-SL (Siaα2-6Gal) [1]. This differential hydrolysis has direct implications for gastrointestinal survival and functional persistence.

Sialidase substrate preference Gut microbiome HMO degradation Enzymatic stability

Distinct Gut Microbial Utilization Profile: 6'-SL Supports Broader Bacteroides Growth Compared to 3'-SL

While both 3'-SL and 6'-SL promote moderate growth of multiple Bifidobacterium longum strains, 6'-SL demonstrates unique utilization by specific gut commensals not supported by 3'-SL. In anaerobic culture screening of 25 major human intestinal microbiota isolates, 6'-SL was uniquely consumed by Lactobacillus delbrueckii ATCC7830, whereas 3'-SL was not utilized by this strain [1]. Both sialyllactoses supported growth of B. longum strains JCM7007, 7009, 7010, 7011, 1272, 11347, ATCC15708, as well as Bacteroides vulgatus ATCC8482 and B. thetaiotaomicron ATCC29148, with corresponding increases in neuraminidase activity and production of lactate and short-chain fatty acids [1].

Prebiotic Gut microbiota Bifidobacterium Bacteroides SCFA production

Higher Chemical Derivatization Yield: 60% for 6'-SL vs. 45% for 3'-SL in PAEA Amidation for Analytical Detection

In analytical workflows requiring fluorescent derivatization of the sialic acid carboxyl group, 6'-sialyllactose demonstrates significantly higher reaction yield compared to its α2,3-linked isomer. Using 2-(2-pyridilamino)ethylamine (PAEA) for amidation to enable stable MALDI-MS analysis and fluorescent detection, 6'-SL achieved a 60% yield, whereas 3'-SL achieved only 45% under identical reaction conditions [1]. This 15-percentage-point yield advantage translates to higher detection sensitivity and more reliable quantification in complex biological matrices.

MALDI-MS Fluorescent labeling Glycan analysis Analytical chemistry

Regulatory Purity Specification: ≥90.0% 6'-SL Sodium Salt with Defined Impurity Profiles for Novel Food Authorization

Sodium 6'-sialyllactose produced via microbial fermentation is authorized as a novel food with legally defined purity specifications that exceed typical research-grade material requirements. The UK authorization mandates ≥90.0% (w/w) 6'-SL sodium salt on a dry matter basis, with defined limits for related impurities: ≤5.0% D-lactose, ≤2.0% sialic acid, ≤3.0% 6'-sialyl-lactulose, ≤3.0% sum of other carbohydrates, and ≤6.0% moisture [1]. These specifications are enforceable for commercial use in infant formula and follow-on formula at maximum levels of 0.23 g/L in infant formula and 0.28 g/L in follow-on formula [1].

Novel food Regulatory compliance Quality specification Infant formula

Siglec-5 Binding and Crystal Structure: Atomic-Level Evidence of α2,6-Linkage-Specific Recognition

The crystal structure of the two N-terminal domains of human Siglec-5 (CD170) in complex with 6'-sialyllactose has been solved at 2.70 Å resolution, revealing a conserved sialic acid recognition motif involving Arg124 and β-sheet-like hydrogen bonding with the glycerol side chain of Neu5Ac [1]. Comparative structural analysis with the α2,3-sialyllactose complex (PDB: 2ZG2) demonstrates that while both ligands engage the same conserved binding pocket, the different glycosidic linkage orientation results in distinct sub-terminal saccharide positioning that may influence downstream signaling and binding avidity in multivalent contexts [1].

Siglec Immune receptor Crystal structure Sialoglycan recognition Glycobiology

Clinical Microbiome Modulation: 6'-SL in 5-HMO Blend Reduces C. difficile Abundance by 75-85% and Increases Bifidobacterium by ~45% vs. Control Formula

In a randomized controlled trial evaluating an infant formula containing a five-HMO blend (2'-FL, 2',3-di-FL, LNT, 3'-SL, and 6'-SL) at 1.5 g/L or 2.5 g/L total HMO concentration, significant microbiome shifts were observed relative to control formula. At both 3-month and 6-month post-baseline visits, toxigenic Clostridioides difficile abundance was 75-85% lower in HMO-supplemented groups compared to control formula (P < 0.05), reaching levels comparable to the breastfed reference group [1]. Additionally, Bifidobacterium abundance was higher by approximately 45% in the HMO groups versus control at 6 months, approaching levels observed in breastfed infants [1]. Fecal secretory immunoglobulin A (sIgA) was significantly elevated and alpha-1-antitrypsin (a marker of gut inflammation) was significantly reduced in HMO groups versus control [1].

Infant nutrition Clinical trial Microbiome C. difficile Bifidobacterium

Sodium 6'-Sialyllactose (CAS 157574-76-0): High-Value Application Scenarios Rooted in Quantified Differentiation


Infant Formula and Follow-On Formula Manufacturing Requiring Regulatory-Compliant Sialylated HMO

For infant formula manufacturers seeking novel food-authorized sialylated HMOs, sodium 6'-sialyllactose meeting the ≥90.0% purity specification with defined impurity limits (≤5.0% D-lactose, ≤2.0% sialic acid, ≤3.0% 6'-sialyl-lactulose) is legally required for commercial products in jurisdictions recognizing UK/EU novel food authorizations [1]. Clinical evidence demonstrates that infant formula containing 6'-SL as part of a five-HMO blend (total 5.75 g/L) supports normal growth and gastrointestinal tolerance in healthy term infants while producing stool characteristics (softness, frequency, color) more closely resembling breastfed infants compared to control formula [2]. The 75-85% reduction in C. difficile abundance and ~45% increase in Bifidobacterium abundance observed in 6'-SL-containing formula groups provides additional clinical validation for microbiome-directed product claims [3]. Procurement of food-grade 6'-SL sodium salt from approved microbial sources is essential for regulatory compliance and clinical substantiation.

Glycobiology Research Requiring High-Yield Fluorescent Derivatization for Sensitive Detection

In analytical glycomics workflows employing MALDI-TOF-MS or fluorescent HPLC detection, 6'-sialyllactose offers a 15-percentage-point higher PAEA amidation yield (60%) compared to 3'-sialyllactose (45%) under identical reaction conditions [1]. This yield differential is particularly consequential when working with limited biological samples (e.g., infant fecal extracts, tissue glycocalyx preparations) where maximizing derivatization efficiency directly impacts detection limits and quantitative accuracy. The PAEA-amidated 6'-SL product enables fluorescence detection at sub-nanomole sensitivity while suppressing preferential Neu5Ac cleavage and enhancing molecular ion intensities in positive-ion mode MALDI-TOF-MS [1]. Researchers should prioritize 6'-SL over 3'-SL for analytical method development where derivatization yield is a critical parameter.

Gut Microbiome and Prebiotic Studies Targeting Broad-Spectrum Commensal Modulation

For investigators studying differential prebiotic effects of sialylated HMOs, 6'-sialyllactose exhibits a distinct bacterial utilization profile that includes Lactobacillus delbrueckii ATCC7830—a strain not supported by 3'-SL under identical anaerobic culture conditions [1]. Both 6'-SL and 3'-SL promote moderate growth of multiple Bifidobacterium longum strains and Bacteroides species, with corresponding increases in neuraminidase activity and short-chain fatty acid production [1]. However, the unique utilization of 6'-SL by L. delbrueckii suggests linkage-specific metabolic pathways that may translate to differential gut ecosystem outcomes. Researchers conducting comparative prebiotic studies should employ both 3'-SL and 6'-SL as distinct experimental arms to capture linkage-dependent effects on microbial community structure and metabolite production.

Structural Biology of Siglec-Mediated Immune Recognition and Inhibitor Design

The high-resolution crystal structure of human Siglec-5 in complex with 6'-sialyllactose (PDB: 2ZG1, 2.70 Å resolution) provides an experimentally validated atomic framework for structure-based drug design targeting Siglec-mediated immune modulation [1]. The structure reveals a conserved sialic acid recognition motif involving Arg124 and β-sheet-like hydrogen bonding with the glycerol side chain of Neu5Ac, while comparative analysis with the 3'-SL complex (PDB: 2ZG2) illuminates linkage-specific conformational differences in sub-terminal saccharide positioning [1]. Researchers developing Siglec-targeted therapeutics, glycomimetic inhibitors, or sialic acid-based diagnostic probes should utilize 6'-SL as a validated ligand for co-crystallization studies, competitive binding assays, and molecular docking validation. The commercial availability of high-purity 6'-SL sodium salt enables reproducible structural and biophysical characterization of Siglec-ligand interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 6'-sialyllactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.